molecular formula C23H26N2O4 B10998846 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one

Cat. No.: B10998846
M. Wt: 394.5 g/mol
InChI Key: YDQOOGIMPDFQSJ-UHFFFAOYSA-N
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Description

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one is a complex organic compound that features both isoquinoline and indole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as 6,7-dimethoxy-1-tetralone, the isoquinoline ring is constructed through a Pictet-Spengler reaction.

    Formation of the Indole Moiety: The indole ring can be synthesized from an appropriate precursor, such as 4-methoxyphenylhydrazine, through Fischer indole synthesis.

    Coupling Reaction: The final step involves coupling the isoquinoline and indole moieties through a propanone linker. This can be achieved using a suitable coupling reagent, such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the aromatic rings can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides, leading to the formation of new ether derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used as a probe to study the interactions of isoquinoline and indole derivatives with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of isoquinoline and indole derivatives, aiding in the design of new bioactive molecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one can be compared with other similar compounds, such as:

    1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-1-one: This compound lacks the methoxy group on the indole ring, which may affect its biological activity and interactions with molecular targets.

    1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-hydroxy-1H-indol-1-yl)propan-1-one: The presence of a hydroxy group instead of a methoxy group on the indole ring can lead to different chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of isoquinoline and indole moieties, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methoxyindol-1-yl)propan-1-one

InChI

InChI=1S/C23H26N2O4/c1-27-20-6-4-5-19-18(20)8-11-24(19)12-9-23(26)25-10-7-16-13-21(28-2)22(29-3)14-17(16)15-25/h4-6,8,11,13-14H,7,9-10,12,15H2,1-3H3

InChI Key

YDQOOGIMPDFQSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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